1-(4-(Carboxy(hydroxy)methyl)phenyl)propan-2-one
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Overview
Description
1-(4-(Carboxy(hydroxy)methyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a carboxylic acid group, a hydroxyl group, and a ketone group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Carboxy(hydroxy)methyl)phenyl)propan-2-one can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation followed by oxidation to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Carboxy(hydroxy)methyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound.
Reduction: Formation of 1-(4-(Carboxy(hydroxy)methyl)phenyl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(4-(Carboxy(hydroxy)methyl)phenyl)propan-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(4-(Carboxy(hydroxy)methyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites .
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)-2-propanone: Similar structure with a methoxy group instead of a carboxylic acid group.
1-(4-(2-Hydroxyethoxy)phenyl)-2-methyl-1-propanone: Contains an ethoxy group and a methyl group instead of a carboxylic acid group.
Uniqueness
1-(4-(Carboxy(hydroxy)methyl)phenyl)propan-2-one is unique due to the presence of both a carboxylic acid group and a hydroxyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-hydroxy-2-[4-(2-oxopropyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H12O4/c1-7(12)6-8-2-4-9(5-3-8)10(13)11(14)15/h2-5,10,13H,6H2,1H3,(H,14,15) |
InChI Key |
FEBCQTMRGQWJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
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